N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide
Overview
Description
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as 'Adapromine' and has been synthesized using various methods.
Mechanism of Action
The mechanism of action of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide involves the inhibition of the reuptake of dopamine, norepinephrine, and serotonin. This leads to increased levels of these neurotransmitters in the brain, which can have various effects on mood, cognition, and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide are still being studied. However, it has been shown to have effects on various neurotransmitter systems in the brain, including dopamine, norepinephrine, and serotonin. This can lead to changes in mood, cognition, and behavior.
Advantages and Limitations for Lab Experiments
One of the main advantages of using N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide in lab experiments is its potential applications in the field of neuroscience. However, there are also limitations to its use, including the potential for side effects and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide. One area of research is to further understand its mechanism of action and how it affects various neurotransmitter systems in the brain. Another area of research is to explore its potential applications in the treatment of psychiatric disorders, such as depression and anxiety. Additionally, there is potential for research on the synthesis of related compounds and their potential applications in various fields.
Scientific Research Applications
N-isopropyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-adamantanecarboxamide has been studied extensively for its potential applications in various fields. One of the most promising applications is in the field of neuroscience. Adapromine has been shown to inhibit the reuptake of dopamine, norepinephrine, and serotonin, leading to increased levels of these neurotransmitters in the brain. This has potential applications in the treatment of depression, anxiety, and other psychiatric disorders.
properties
IUPAC Name |
N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-N-propan-2-yladamantane-1-carboxamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N3O2/c1-15(2)26(14-20-24-21(25-28-20)19-6-4-3-5-7-19)22(27)23-11-16-8-17(12-23)10-18(9-16)13-23/h3-7,15-18H,8-14H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CJFFNROSJOJWEK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC1=NC(=NO1)C2=CC=CC=C2)C(=O)C34CC5CC(C3)CC(C5)C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.